molecular formula C12H20O2 B12787597 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate CAS No. 39776-80-2

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate

Cat. No.: B12787597
CAS No.: 39776-80-2
M. Wt: 196.29 g/mol
InChI Key: KKZUXVTWZQWUSI-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate is an organic compound with the molecular formula C12H18O2. It is a bicyclic ester, often used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate typically involves the esterification of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate exerts its effects involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZUXVTWZQWUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005859
Record name 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate
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Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39166-57-9, 39776-82-4, 85391-32-8, 39776-79-9, 39776-80-2
Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3β,5α)]-
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3α,5α)]-
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, 3-acetate
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3β,5α)]-
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3α,5α)]-
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Record name 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate
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Record name 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate
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Record name 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate
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